N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide

Description

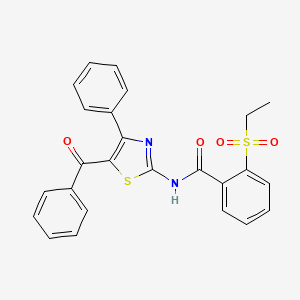

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted with benzoyl and phenyl groups at the 5- and 4-positions, respectively. The 2-position of the thiazole is linked to a benzamide moiety bearing an ethylsulfonyl group at the ortho position of the benzene ring.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-16-10-9-15-19(20)24(29)27-25-26-21(17-11-5-3-6-12-17)23(32-25)22(28)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAZBJWDFSZZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation reactions.

Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride.

Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-aminobenzamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide with structurally related benzamide derivatives from the evidence:

Key Observations:

Core Heterocycles :

- The target compound uses a thiazole ring, while features a thiadiazole . Thiadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .

- compounds incorporate isoxazole or thienyl groups, which may alter binding specificity .

Substituent Effects: The ethylsulfonyl group in the target compound enhances solubility compared to sulfonamides (e.g., ) or thioethers () .

Molecular Weight :

Pharmacological and Biochemical Insights

- Anticancer Activity : Thiazole derivatives (e.g., ) are reported to inhibit kinases or tubulin polymerization. The ethylsulfonyl group in the target compound may enhance interactions with polar residues in kinase ATP-binding pockets .

- Antiviral Potential: Compounds with thiazole/benzamide scaffolds () show activity against RNA viruses. The phenyl and benzoyl groups in the target compound may aid in viral protease inhibition .

- Enzyme Inhibition : ’s sulfamoyl group is critical for binding to enzymes like carbonic anhydrase. The target compound lacks this moiety, suggesting divergent targets .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a structure that includes an ethylsulfonyl group, a thiazole ring, and a benzamide moiety. The presence of these functional groups suggests potential interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to the compound's biological activity |

| Benzamide Moiety | Often associated with various pharmacological effects |

| Ethylsulfonyl Group | May enhance solubility and bioavailability |

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxicity against various cancer cell lines. In a study, compounds with similar thiazole structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while maintaining lower toxicity against normal cells (IC50 values of 38.77–66.22 μM) .

Table 1: Comparative Anticancer Activity

| Compound Name | IC50 (Cancer Cell Lines) | IC50 (Normal Cell Lines) |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole Derivative A | 3.58 μM | 38.77 μM |

| Benzothiazole Derivative B | 15.36 μM | 66.22 μM |

Case Study: Apoptotic Induction

A study involving thiazole derivatives demonstrated that these compounds could induce both early and late apoptosis in cancer cells, significantly increasing the proportion of apoptotic cells compared to untreated controls . This suggests a promising avenue for further exploration regarding this compound's potential therapeutic effects.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial activity. Studies have shown that thiazole-containing compounds possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Comparison

| Compound Name | Activity Against | MIC (µg/ml) |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | Gram-positive bacteria | 7.81 |

| Thiazole Derivative B | Gram-negative bacteria | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.